molecular formula C27H24FN5OS B2359361 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 946276-31-9

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2359361
CAS No.: 946276-31-9
M. Wt: 485.58
InChI Key: DHCKPBUKNDIXLY-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with an indole moiety. A thioether linkage connects the triazole ring to an N-mesitylacetamide group.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5OS/c1-16-12-17(2)25(18(3)13-16)30-24(34)15-35-27-32-31-26(33(27)20-10-8-19(28)9-11-20)22-14-29-23-7-5-4-6-21(22)23/h4-14,29H,15H2,1-3H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKPBUKNDIXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a synthetic organic molecule that incorporates a triazole ring, a sulfanyl group, and various aromatic substituents. Its structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C20H14FN5O4SC_{20}H_{14}FN_{5}O_{4}S, with a molecular weight of approximately 439.4 g/mol. The structural features of the compound are summarized in the table below:

PropertyValue
Molecular FormulaC20H14FN5O4S
Molecular Weight439.4 g/mol
IUPAC NameN-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChI KeyABSVSWZCMAFGEH-UHFFFAOYSA-N

The mechanism of action for this compound may involve interactions with specific enzymes or receptors in biological systems. The presence of functional groups such as fluorophenyl and nitrophenyl enhances its binding affinity to molecular targets, potentially modulating their activity in therapeutic contexts. Triazole derivatives are known to exhibit various biological activities, including anticancer effects due to their ability to inhibit specific signaling pathways and enzymes involved in tumor growth.

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant anticancer activity. For instance, related compounds have shown IC50 values (the concentration required to inhibit 50% of cell viability) ranging from 0.056 µM to 0.086 µM against various cancer cell lines .

Case Studies:

  • In Vitro Studies : A study evaluated the anticancer potency of several triazole derivatives against leukemia cell lines (CCRF-CEM, K-562). The compound exhibited promising activity with IC50 values significantly lower than standard treatments .
  • Molecular Docking Studies : Molecular docking studies indicate that this compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism of action that involves competitive inhibition .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(5-Fluoroindolyl)-2-thioureaIndole and thiourea groupsAnticancer activity
5-(Trifluoromethyl)-1H-indoleIndole with trifluoromethyl groupAntimicrobial properties
2-Amino-thiazole derivativesThiazole and amino groupsAntibacterial and antifungal activity

Comparison with Similar Compounds

Triazole Derivatives with Varied Aromatic Substitutions

Compound : 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one (CAS 681226-33-5)

  • Structural Differences : Replaces the indole and 4-fluorophenyl groups with ethyl and phenyl substituents; the acetamide group is substituted with a 4-fluorophenyl ketone.
  • Implications : The absence of the indole ring likely reduces π-π stacking interactions with hydrophobic protein pockets. The ketone group may lower metabolic stability compared to the mesityl acetamide moiety in the target compound .

Compound : 2-(5-((2-Chloro-5-(trifluoromethyl)benzyl)thio)-4-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine

  • Structural Differences : Substitutes the 4-fluorophenyl and indole groups with pyridine and benzyl moieties.
  • However, the pyridine substituents may reduce lipophilicity, affecting cell membrane penetration .

Triazole-Thiol Derivatives with Hydrazone Moieties

Compound: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

  • Structural Differences: Incorporates a hydrazone-linked indolinone group instead of the mesityl acetamide.
  • Implications: Demonstrated potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The hydrazone moiety may facilitate chelation of metal ions in enzymatic active sites, a feature absent in the target compound .

Fluorinated and Indole-Containing Analogs

Compound : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide

  • Structural Differences : Retains the indole and fluorophenyl motifs but lacks the triazole core.
  • Implications : The sulfonamide group enhances solubility but may reduce binding affinity compared to the triazole-thioether linkage in the target compound .

Compound : 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)

  • Structural Differences : Uses a 3-fluorobenzyl group instead of the 4-fluorophenyl-indole system.

Mesityl Acetamide-Containing Analogs

Compound : N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide (CAS 539809-35-3)

  • Structural Differences : Retains the mesityl acetamide group but replaces the indole with a phenyl ring and adds a sulfanyl methyl group.
  • Implications : The sulfanyl methyl group may increase metabolic susceptibility compared to the thioether-linked indole in the target compound .

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